

Urantide Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **Urantide** is a potent and selective synthetic peptide antagonist of the urotensin-II receptor (UT). As a derivative of human urotensin-II (hU-II), the most powerful vasoconstrictor identified to date, **Urantide** has emerged as a critical pharmacological tool and a promising therapeutic candidate for cardiovascular diseases. This document provides an in-depth examination of **Urantide**'s molecular structure, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its function.

Urantide Structure

Urantide is a structurally modified, cyclic peptide fragment derived from human urotensin-II.[1] Its design incorporates specific amino acid substitutions to confer high antagonistic potency and stability.

Primary Structure: The amino acid sequence of **Urantide** is H-Asp-c[Pen-Phe-DTrp-Orn-Tyr-Cys]-Val-OH, which corresponds to [Pen⁵, DTrp⁷, Orn⁸]hU-II(4–11).[1][2]

The key modifications from the native human urotensin-II(4-11) fragment are:

 Penicillamine (Pen) at position 5: The cysteine at position 5 is replaced with penicillamine (β,β-dimethylcysteine). This substitution provides conformational rigidity to the peptide's cyclic structure, stabilizing its bioactive conformation.[1][3]



- D-Tryptophan (DTrp) at position 7: The native L-Tryptophan is inverted to its D-isomer. This change is critical for its antagonist activity and significantly increases the distance between the Trp⁷ and Tyr⁹ side chains, a feature believed to discriminate between agonist and antagonist function.[2][3]
- Ornithine (Orn) at position 8: The lysine residue is replaced with ornithine.[1]

Three-Dimensional Conformation: Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that **Urantide** adopts a stable β -hairpin conformation in solution.[2][4] This defined structure is crucial for its high-affinity binding to the urotensin-II receptor.

Function and Mechanism of Action

Urantide functions as a selective and competitive antagonist of the urotensin-II receptor, a G protein-coupled receptor (GPCR) also known as GPR14.[1][5] Urotensin-II (U-II), the endogenous ligand for this receptor, is implicated in a wide range of physiological and pathological processes, including vasoconstriction, cell proliferation, and fibrosis.[6]

The mechanism of action for **Urantide** is direct competitive inhibition. It binds to the UT receptor with high affinity, thereby preventing the binding of the endogenous agonist, U-II.[1] This blockade inhibits the receptor's activation and the subsequent initiation of intracellular signaling cascades. While primarily a potent antagonist, some studies have noted a residual partial agonist activity in specific recombinant cell systems, such as in calcium mobilization assays.[3]

Signaling Pathways Modulated by Urantide

Urantide exerts its cellular effects by preventing U-II-mediated activation of downstream signaling pathways. The U-II receptor (GPR14) primarily couples through Gq proteins to activate key cascades involved in cell growth, inflammation, and fibrosis.[6][7] **Urantide**'s therapeutic effects in preclinical models of atherosclerosis, myocardial fibrosis, and related organ injury are attributed to its inhibition of these pathways.[8][9]

Key Downstream Pathways:

 JAK/STAT Pathway: Urantide has been shown to inhibit the phosphorylation and activation of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3



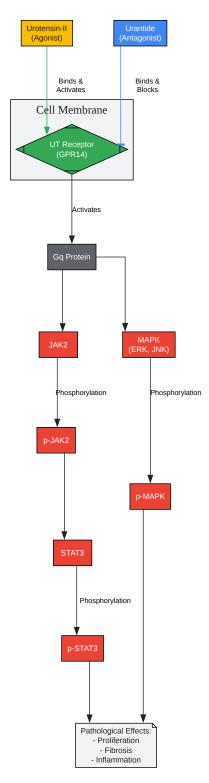




(STAT3).[8][9] This pathway is a critical regulator of cytokine signaling, inflammation, and fibrosis. By blocking this cascade, **Urantide** can ameliorate pathological tissue remodeling. [9]

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is central to cell
proliferation and hypertrophy. Urantide treatment effectively decreases the phosphorylation
of key MAPK members, including ERK1/2 and JNK, thereby inhibiting processes like
vascular smooth muscle cell proliferation, a key event in atherosclerosis.[7][10][11][12]





Urantide's Inhibition of U-II Signaling Pathways

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Caption: **Urantide** competitively blocks the UT receptor, preventing U-II-mediated activation of Gq proteins and subsequent downstream JAK/STAT and MAPK signaling cascades.

Quantitative Data Summary

The potency of **Urantide** has been quantified through various bioassays. The following tables summarize key affinity and functional data.

Table 1: Urantide Receptor Binding Affinity and Antagonist Potency

Compound	Assay System	Parameter	Value	Reference
Urantide	Human UT receptor (CHO- K1 cells)	pKı	8.3 ± 0.04	[1][13]
Urantide	Rat thoracic aorta (hU-II- induced contraction)	рК-В	8.3 ± 0.09	[1][13]
[Pen ⁵ ,Orn ⁸]hU- II(4–11)	Human UT receptor (CHO- K1 cells)	pKi	7.7 ± 0.05	[1][13]

| [Pen⁵,Orn⁸]hU-II(4–11) | Rat thoracic aorta (hU-II-induced contraction) | pK-B | 7.4 ± 0.06 |[1] [13] |

Table 2: Functional Inhibition of Vascular Smooth Muscle Cells (VSMCs)



Parameter	Experimental Condition	Effective Concentration Range	Key Finding	Reference
VSMC Proliferation	U-II stimulated rat VSMCs	10 ⁻¹⁰ to 10 ⁻⁶ mol/L	Urantide significantly inhibits U-II- induced cell proliferation.	[11]

| U-II/GPR14 Expression | U-II stimulated rat VSMCs | 10^{-10} to 10^{-6} mol/L | **Urantide** down-regulates both protein and mRNA expression of U-II and its receptor. |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to **Urantide**. Below are protocols for key experiments used in its characterization.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted from studies determining the binding affinity of **Urantide** for the human UT receptor.[1]

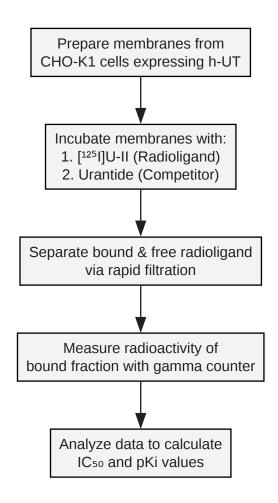
Objective: To determine the inhibitory constant (K_i) of **Urantide** by measuring its ability to displace a radiolabeled ligand from the human UT receptor.

Methodology:

- Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human UT receptor.
- Assay Buffer: Prepare a buffer of TRIS (20 mM, pH 7.4 at 37°C) supplemented with MgCl₂ (5 mM) and 0.5% Bovine Serum Albumin (BSA).
- Competition Reaction: In a final volume of 0.1 ml, combine:
 - 1 μg of cell membrane proteins.



- [125] urotensin II radioligand at a concentration near its K-D (e.g., 0.1 nM).
- Varying concentrations of unlabeled Urantide.
- Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
- Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of Urantide concentration. Calculate the IC₅₀ and convert it to a K_i value using the Cheng-Prusoff equation.



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Caption: Workflow for a competitive radioligand binding assay to determine **Urantide**'s affinity for the UT receptor.

Protocol 2: In Vivo Atherosclerosis Rat Model

This protocol outlines a common method for inducing atherosclerosis in rats to test the therapeutic efficacy of **Urantide**.[7][12]

Objective: To evaluate the effect of **Urantide** on the development of atherosclerotic lesions and related organ damage in a rat model.

Methodology:

- Animal Model: Use male Wistar rats (e.g., 4 weeks old, 180–200 g).
- Atherosclerosis Induction:
 - Administer a single intraperitoneal injection of Vitamin D₃ (e.g., 700,000 U/kg) to induce vascular injury.
 - Immediately following injection, switch the animals to a high-fat diet (e.g., containing 20% lard, 2% cholesterol, and 0.5% cholic acid) for a period of several weeks (e.g., 8-12 weeks).
- Treatment Groups:
 - Control Group: Healthy rats on a standard diet.
 - Atherosclerosis (AS) Model Group: Rats subjected to the induction protocol without treatment.
 - Urantide Treatment Group: AS model rats treated with Urantide (dose and route to be determined, e.g., daily intraperitoneal injection).
 - (Optional) Positive Control Group: AS model rats treated with a standard-of-care drug (e.g., a statin).
- Outcome Measures: At the end of the study period, collect blood and tissues for analysis:



- Biochemical Analysis: Measure serum levels of lipids (total cholesterol, triglycerides, LDL,
 HDL) and markers of liver or kidney function.
- Histopathology: Perform histological staining (e.g., H&E, Oil Red O) on sections of the aorta, heart, liver, and kidneys to assess lesion formation, fibrosis, and lipid deposition.
- Molecular Analysis: Use Western blotting or RT-qPCR on tissue homogenates to quantify the expression and phosphorylation of key signaling proteins (e.g., U-II, GPR14, p-ERK, p-STAT3).

Protocol 3: Western Blot Analysis of Protein Phosphorylation

Objective: To quantify the effect of **Urantide** on the phosphorylation state of target proteins in the MAPK and JAK/STAT pathways.

Methodology:

- Sample Preparation:
 - Cell Culture: Seed cells (e.g., vascular smooth muscle cells) and starve them to reduce basal signaling. Pre-treat with **Urantide** for a specified time, then stimulate with U-II for a short period (e.g., 5-30 minutes).
 - Tissue: Snap-freeze tissues from in vivo experiments in liquid nitrogen.
- Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a polyacrylamide gel.
- Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.



· Immunoblotting:

- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent nonspecific antibody binding.
- Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-JAK2, anti-p-ERK).
- Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
- Analysis:
 - Quantify band intensity using densitometry software.
 - Strip the membrane and re-probe with an antibody against the total (phosphorylated + unphosphorylated) form of the protein and a loading control (e.g., GAPDH, β-actin) for normalization.

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